4-[(E)-2-(3,5-dichloro-2-hydroxyphenyl)ethenyl]-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
4-[(E)-2-(3,5-dichloro-2-hydroxyphenyl)ethenyl]-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(3,5-dichloro-2-hydroxyphenyl)ethenyl]-5-nitrobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group into the benzene ring through electrophilic aromatic substitution.
Halogenation: Introduction of chlorine atoms into the aromatic ring.
Hydroxylation: Introduction of the hydroxyl group.
Ethenylation: Formation of the ethenyl linkage between the aromatic rings.
Cyanation: Introduction of cyano groups into the benzene ring.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, chlorine gas for halogenation, and sodium cyanide for cyanation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(3,5-dichloro-2-hydroxyphenyl)ethenyl]-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines .
Scientific Research Applications
4-[(E)-2-(3,5-dichloro-2-hydroxyphenyl)ethenyl]-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(3,5-dichloro-2-hydroxyphenyl)ethenyl]-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with DNA or proteins .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-hydroxyacetophenone: Shares the dichloro and hydroxyl groups but lacks the nitro and cyano groups.
2-Acetyl-4,6-dichlorophenol: Similar in structure but with different functional groups.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C16H7Cl2N3O3 |
---|---|
Molecular Weight |
360.1 g/mol |
IUPAC Name |
4-[(E)-2-(3,5-dichloro-2-hydroxyphenyl)ethenyl]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H7Cl2N3O3/c17-13-4-10(16(22)14(18)6-13)2-1-9-3-11(7-19)12(8-20)5-15(9)21(23)24/h1-6,22H/b2-1+ |
InChI Key |
KKAXDNITUTYOPZ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C2=CC(=C(C=C2[N+](=O)[O-])C#N)C#N)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC2=CC(=C(C=C2[N+](=O)[O-])C#N)C#N)O)Cl)Cl |
Origin of Product |
United States |
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